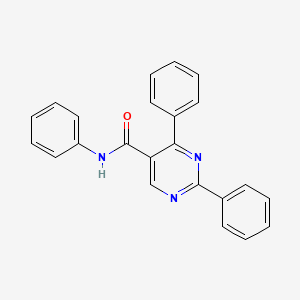
4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H17NO4S . It has an average mass of 259.322 Da and a monoisotopic mass of 259.087830 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Molecular Interactions and Structural Analysis
- A study by Gelbrich, Haddow, and Griesser (2011) discussed the molecular interactions of a related compound, highlighting intramolecular and intermolecular hydrogen bonding. These interactions are crucial for understanding the compound's structural and functional properties in different applications, such as in the development of pharmaceuticals (Gelbrich, Haddow, & Griesser, 2011).
Therapeutic Potential in Neurological and Cardiovascular Conditions
- A research conducted by Zuccarello et al. (1996) investigated the effectiveness of related compounds in treating cerebral vasospasm, a condition often occurring after subarachnoid hemorrhage. This study supports the therapeutic potential of these compounds in cardiovascular and neurological disorders (Zuccarello et al., 1996).
Application in Cancer Treatment
- Alqasoumi, Al-Taweel, Alafeefy, Ghorab, and Noaman (2010) synthesized novel tetrahydroquinoline derivatives bearing benzenesulfonamide moiety. These compounds showed significant in vitro antitumor activity, suggesting their potential as anticancer agents (Alqasoumi et al., 2010).
Photodynamic Therapy and Optical Applications
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds displayed properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Activity
- Research by IOSR Journals, Vora, and Vora (2012) on quinoline-based compounds related to the given chemical showed significant antibacterial, antifungal, and antitubercular activities. These findings suggest potential applications in developing new antimicrobial agents (IOSR Journals, Vora, & Vora, 2012).
properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-18-8-10-19(11-9-18)27(23,24)21-17-7-6-16-5-4-12-22(13-14-25-2)20(16)15-17/h6-11,15,21H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYBZTYIXXCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
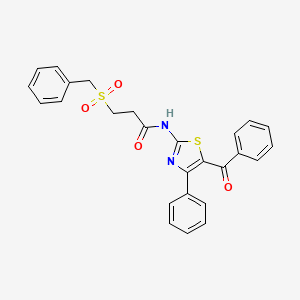
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide](/img/structure/B2650252.png)
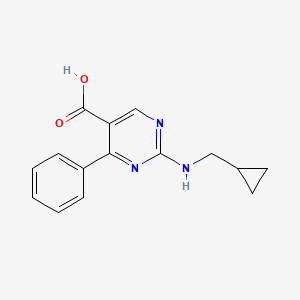
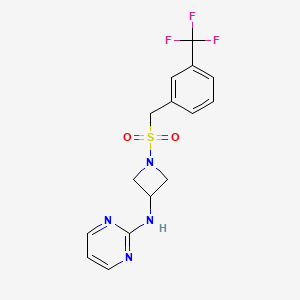
![N-benzyl-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2650257.png)
![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)
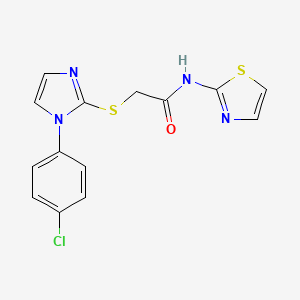
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)
